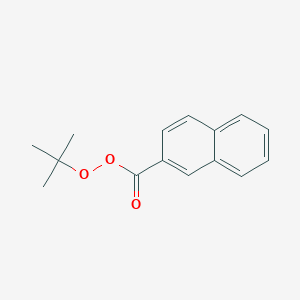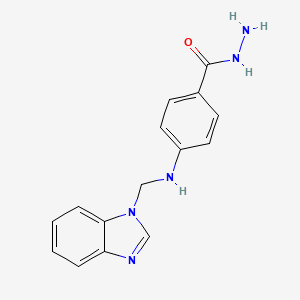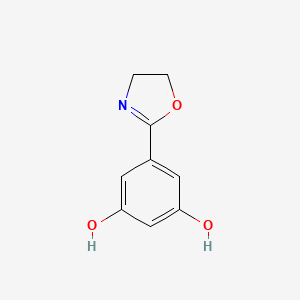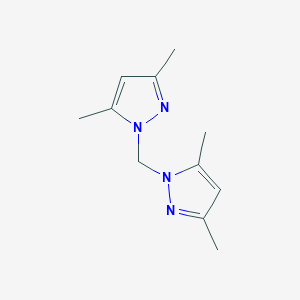
Fumarostelline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fumarostelline is an alkaloid compound derived from the Fumaria species, particularly Fumaria officinalis. This compound is known for its diverse biological activities and has been the subject of various scientific studies due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fumarostelline typically involves the extraction from Fumaria officinalis. The extraction process includes maceration of the plant material in solvents such as methanol or ethanol, followed by purification using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction processes. The plant material is harvested, dried, and then subjected to solvent extraction. The crude extract is then purified using industrial-scale chromatography to isolate this compound.
Chemical Reactions Analysis
Types of Reactions: Fumarostelline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like halides or amines in polar solvents.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mechanism of Action
The mechanism of action of Fumarostelline involves its interaction with various molecular targets and pathways:
Molecular Targets: this compound interacts with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It affects signaling pathways such as the MAPK/ERK pathway, leading to changes in cellular functions like proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Fumarostelline is unique compared to other alkaloids due to its specific biological activities and chemical properties. Similar compounds include:
Fumariline: Another alkaloid from Fumaria species with similar but distinct biological activities.
Quercetin: A flavonoid with antioxidant properties, often compared with this compound for its therapeutic potential.
Caffeoylmalic Acid: A phenolic compound with antioxidant and anti-inflammatory activities, similar to this compound.
This compound stands out due to its unique combination of biological activities and potential therapeutic applications, making it a compound of significant interest in scientific research.
Properties
CAS No. |
34114-84-6 |
|---|---|
Molecular Formula |
C20H19NO6 |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
(1S,12R)-12,15-dihydroxy-16-methoxy-21-methyl-6,8-dioxa-21-azapentacyclo[10.9.0.02,10.05,9.013,18]henicosa-2(10),3,5(9),13,15,17-hexaen-11-one |
InChI |
InChI=1S/C20H19NO6/c1-21-6-5-10-7-15(25-2)13(22)8-12(10)20(24)18(21)11-3-4-14-17(27-9-26-14)16(11)19(20)23/h3-4,7-8,18,22,24H,5-6,9H2,1-2H3/t18-,20+/m0/s1 |
InChI Key |
BJGPRDJBNLOGMI-AZUAARDMSA-N |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@]3([C@@H]1C4=C(C3=O)C5=C(C=C4)OCO5)O)O)OC |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C3(C1C4=C(C3=O)C5=C(C=C4)OCO5)O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-methyl-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one](/img/structure/B14686460.png)
![2-Chloro-4-[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14686472.png)



![[2-(2-Phenylethyl)phenyl]acetonitrile](/img/structure/B14686494.png)






